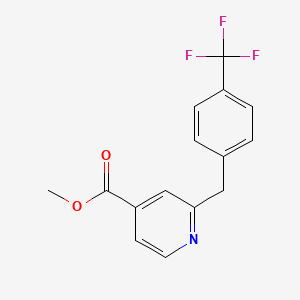

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 2-[[4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-13(9-11)8-10-2-4-12(5-3-10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHUDMUSIHFMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate can undergo various types of chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Organic Chemistry

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group allows for unique reactivity patterns that are exploited in the development of fluorinated compounds .

Biological Applications

Research indicates potential bioactive properties , making it a candidate for drug discovery. Studies have explored its effects on various biological targets, particularly in the context of anti-inflammatory and anticancer activities .

Pharmacology

The compound is being investigated for its pharmacological properties , particularly its ability to interact with specific enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, which is critical for its potential therapeutic effects .

Industrial Applications

In industry, this compound is utilized in the development of agrochemicals and materials with enhanced properties due to the trifluoromethyl substituent. This includes applications in crop protection and the synthesis of specialty chemicals .

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer properties of various derivatives of isonicotinate compounds, including this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the isonicotinate structure can enhance therapeutic efficacy .

Case Study 2: Drug Development

Research focused on developing nonretinoid antagonists for retinol binding protein (RBP4), where this compound was tested for its ability to lower serum RBP4 levels. The compound demonstrated promising results in preclinical models, indicating potential for treating age-related macular degeneration .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides (Methyl Esters)

highlights several sulfonylurea herbicides, such as metsulfuron methyl ester , ethametsulfuron methyl ester , and triflusulfuron methyl ester , which share a methyl benzoate backbone but differ in their substituents and triazine-based sulfonylurea bridges. Key comparisons include:

*Theoretical values based on substituent contributions.

Trifluoromethyl-Substituted Pharmaceuticals

The patent in describes compounds with trifluoromethyl-phenyl groups (e.g., EP 4 374 877 A2), which share electronic characteristics with the target compound. For example:

- Electron-Withdrawing Effects : The CF₃ group stabilizes adjacent aromatic systems, enhancing resistance to oxidative degradation compared to methoxy or methyl substituents .

- Bioactivity : CF₃ groups in pharmaceuticals often improve target binding via hydrophobic interactions, as seen in kinase inhibitors or anti-inflammatory agents.

Structural Influences on Properties and Activity

Electronic Effects

- The CF₃ group in this compound withdraws electrons, reducing the electron density of the benzyl ring. This contrasts with sulfonylureas (), where methoxy or ethoxy groups donate electrons, altering reactivity and degradation pathways .

Lipophilicity and Solubility

- However, this may reduce aqueous solubility, necessitating formulation adjustments for agricultural or therapeutic use.

Metabolic Stability

Table 1: Structural Comparison

Table 2: Theoretical Physical Properties

| Compound | logP | Water Solubility (mg/L) |

|---|---|---|

| This compound | ~3.5 | <50 (low) |

| Metsulfuron methyl ester | ~2.1 | ~120 (moderate) |

Biological Activity

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group, an isonicotinic acid moiety, and a trifluoromethyl-substituted benzyl group. The incorporation of trifluoromethyl groups enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.

- Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively.

Antimicrobial Activity

Research indicates that derivatives of compounds containing trifluoromethyl groups, including isonicotinates, show promising antimicrobial properties. For instance, studies on similar compounds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurological disorders .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 0.5 | 0.1 |

| This compound | TBD | TBD |

Antitubercular Activity

Compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis. For example, the hydrazine derivatives derived from similar scaffolds exhibited lower minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it has been shown to avoid cytostatic properties in HepG2 and MonoMac6 cell lines, suggesting a favorable safety profile for therapeutic applications .

Case Studies and Research Findings

- Study on Trifluoromethyl Derivatives : A study investigated the biological activity of various trifluoromethyl-substituted compounds, revealing that those with isonicotinic frameworks exhibited significant antimicrobial and cytotoxic activities. The findings highlight the importance of structural modifications in enhancing biological efficacy .

- NLRP3 Inflammasome Inhibition : Recent research has focused on the role of similar compounds in inhibiting the NLRP3 inflammasome, a critical component of the innate immune system. Compounds that share structural similarities with this compound have been identified as potential inhibitors of IL-1β release, which could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling reactions between isonicotinate derivatives and trifluoromethylbenzyl intermediates. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are deprotected using HCl in dioxane (4 N), followed by azeotropic drying with toluene to isolate the product . Key intermediates include trifluoromethyl-substituted benzyl halides (e.g., 4-(bromomethyl)-3-phenylisoxazole derivatives), which are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling . Purification often employs reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) and C18 columns .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 727 [M+H]+ in related compounds) and assess purity. Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) help identify co-eluting impurities .

- NMR: Critical for structural elucidation, particularly ¹H/¹³C NMR to resolve trifluoromethyl and benzyl proton environments. Deuterated solvents (e.g., DMSO-d6) are preferred for polar intermediates .

- HPLC with UV detection: Validates purity (>95%) and monitors reaction progress, especially for isomers or byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses with competing side reactions?

Methodological Answer:

- Temperature control: Stirring at 80°C for alkylation steps minimizes side reactions (e.g., over-alkylation) while ensuring complete conversion .

- Catalyst selection: Tetrabutylammonium iodide (0.5 mg, 1.31 mmol) enhances nucleophilic substitution efficiency in polar aprotic solvents like DMF .

- Intermediate purification: Use flash chromatography or preparative HPLC after each step to remove unreacted starting materials (e.g., unsubstituted benzyl halides) .

- Stoichiometric adjustments: A 2:1 molar ratio of 1-bromo-2-methoxyethane to the amine intermediate reduces dimerization byproducts .

Q. What strategies are recommended for resolving discrepancies in LCMS and NMR data during structural elucidation?

Methodological Answer:

- Cross-validation with synthetic intermediates: Compare LCMS data (e.g., m/z 785 [M+H]+) of final products with intermediates to confirm sequential modifications .

- 2D NMR techniques: Utilize HSQC and HMBC to assign ambiguous proton environments, particularly for trifluoromethylbenzyl and isonicotinate moieties .

- Isotopic labeling: Introduce deuterated reagents (e.g., CD3OD) during synthesis to track proton exchange or degradation pathways .

- High-resolution mass spectrometry (HRMS): Resolve isobaric interferences (e.g., [M+H]+ vs. [M+Na]+) that may skew LCMS interpretations .

Q. How should researchers address low solubility of this compound in polar solvents during reaction scaling?

Methodological Answer:

- Co-solvent systems: Use DMF/THF (1:1 v/v) to dissolve hydrophobic intermediates while maintaining reactivity .

- Microwave-assisted synthesis: Reduces reaction time and improves homogeneity for poorly soluble substrates .

- Salt formation: Convert the free base to a hydrochloride salt (e.g., using HCl in dioxane) to enhance aqueous solubility for purification .

Data Contradiction Analysis

Q. How to interpret conflicting melting point data for trifluoromethyl-containing intermediates?

Methodological Answer:

- Crystallization conditions: Variations in solvent (e.g., EtOH vs. hexane) or cooling rates can alter melting points. For example, 4-(bromomethyl)-3-phenylisoxazole shows mp 72°C in pure form but 61–63°C with impurities .

- Polymorphism screening: Perform differential scanning calorimetry (DSC) to identify metastable forms that may skew mp readings .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods due to potential respiratory irritants (H335 hazard) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Waste disposal: Neutralize acidic byproducts (e.g., TFA) with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.